molecular formula C17H15FN4O2S B2565253 5-(allylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852169-63-2

5-(allylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2565253
CAS No.: 852169-63-2
M. Wt: 358.39
InChI Key: WAKJPHMVJMENCW-UHFFFAOYSA-N
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Description

5-(Allylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound notable for its potential applications in various scientific fields, particularly chemistry and pharmacology. This compound combines unique structural features that offer intriguing possibilities for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of 5-(allylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic synthesis. Commonly, the synthesis begins with the preparation of a pyrimidine intermediate, followed by functionalization with an allylthio group and a 4-fluorophenyl substituent. Reaction conditions often include:

  • Heating under reflux

  • Use of catalysts such as Lewis acids

  • Solvents like dichloromethane or ethanol

Industrial Production Methods: : While detailed industrial methods can vary, they generally involve scaling up the lab-scale synthesis under optimized conditions. Industrial processes prioritize:

  • Efficiency and yield maximization

  • Cost-effective reagents

  • Safety protocols for handling potentially hazardous intermediates

Types of Reactions

  • Oxidation: : The compound can undergo oxidative processes, particularly at the allylthio moiety, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can occur at the pyrimidine ring, potentially altering its electronic properties.

  • Substitution: : Nucleophilic substitution reactions can be performed on the fluorophenyl group, offering routes to modify the compound further.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA)

  • Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

  • Substitution: : Halogenating agents like N-bromosuccinimide (NBS) for functionalizing the fluorophenyl group

Major Products Formed

  • Sulfoxides/Sulfones: : Products from oxidation of the allylthio group

  • Modified Pyrimidines: : Reduction products

  • Substituted Fluorophenyl Derivatives: : Products from nucleophilic substitution reactions

Scientific Research Applications

5-(Allylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione finds applications across various fields:

  • Chemistry: : As a building block in the synthesis of more complex molecules.

  • Biology: : Potentially as a molecular probe in biochemical assays.

  • Medicine: : Research into its potential as an anti-inflammatory or anticancer agent.

  • Industry: : Use in materials science for developing new polymers or coatings.

Mechanism of Action

The exact mechanism by which 5-(allylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione exerts its effects is still under investigation. it is believed to interact with specific molecular targets such as:

  • Enzymes: : Inhibition of certain enzymes involved in disease pathways.

  • Receptors: : Binding to cellular receptors, influencing signaling pathways.

Comparison with Similar Compounds

5-(Allylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione stands out due to its specific combination of functional groups. Similar compounds include:

  • 5-(Allylthio)pyrimidine Derivatives: : Sharing the allylthio group but lacking the fluorophenyl and dimethyl substitutions.

  • 4-Fluorophenyl-Pyrimidines: : Containing the fluorophenyl group but differing in other substituents.

  • Dimethyl-Pyrimidines: : Including dimethyl groups but lacking the allylthio or fluorophenyl components.

These similar compounds highlight the unique properties of this compound, which combines these distinct features into one molecule.

Properties

IUPAC Name

7-(4-fluorophenyl)-1,3-dimethyl-5-prop-2-enylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2S/c1-4-9-25-15-12-14(21(2)17(24)22(3)16(12)23)19-13(20-15)10-5-7-11(18)8-6-10/h4-8H,1,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKJPHMVJMENCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC=C)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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